9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine
Overview
Description
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine is a structural motif found in various synthetic compounds that have potential applications in medicinal chemistry and drug discovery. The azabicyclo[3.3.1]nonane scaffold is a rigid dipeptide mimetic, which makes it a useful tool for structure-activity studies in peptide-based drug discovery .
Synthesis Analysis
The synthesis of azabicyclo[3.3.1]nonane derivatives has been reported through various methods. One approach involves the efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane from methyl N-Boc-pyroglutamate, which is then converted into the fused ring system . Another method describes a multicomponent cascade reaction starting from 3-formylchromones to produce functionalized 9-azabicyclo[3.3.1]nonane derivatives suitable for combinatorial and parallel syntheses . Additionally, sequential 'condensation–iodolactonization' reactions have been used to synthesize functionalized 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones .
Molecular Structure Analysis
The molecular structure of azabicyclo[3.3.1]nonane derivatives has been studied using various spectroscopic techniques. For instance, a series of benzimidazole and benzothiazole carbamates derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol were analyzed by IR, Raman, 1H, and 13C NMR spectroscopy, revealing a preferred flattened chair-chair conformation . The tautomerism of 9-azabicyclo[4.2.1]nonan-1-ols and their derivatives has also been investigated, showing an equilibrium with corresponding aminocyclooctanones .
Chemical Reactions Analysis
Azabicyclo[3.3.1]nonane derivatives undergo various chemical reactions to yield a range of functionalized compounds. For example, catalytic hydrogenation of oxime derivatives over Raney nickel produced 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which were further converted into amides, Schiff bases, and isothiocyanates . The synthesis of 2,6,9-triazabicyclo[3.3.1]nonanes through a formal [4+4] reaction of unsaturated imines mediated by primary amines has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclo[3.3.1]nonane derivatives are influenced by their molecular structure. For instance, the crystal structure of 2,4-bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one is stabilized by intermolecular N—H⋯π interactions, and the molecule adopts a double chair conformation with equatorial orientations of the 2-methoxyphenyl substituents . The conformational preferences and the presence of intramolecular hydrogen bonding in benzimidazole carbamates have been observed through spectroscopic data .
Scientific Research Applications
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Organic & Biomolecular Chemistry
- Application : The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products .
- Method : A radical-based strategy was reported to construct an indole-fused azabicyclo [3.3.1]nonane structural framework. Although the initial attempt to use a Cp 2 TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI 2 -mediated radical cyclization protocol was effective .
- Results : The alternative approach enabled the desired ring closure, leading to the target indole-fused azabicyclo [3.3.1]nonane ring system .
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Catalytic Oxidation
- Application : 9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO) may be employed for the aerobic oxidation of alcohols .
- Method : It is used as a catalytic oxidant for copper-catalyzed greener oxidation of alcohols under aerobic conditions .
- Results : The results or outcomes of this application were not specified in the source .
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Synthesis of 3-Substituted 3-Azabicyclo-[3.3.1]nonan-9-amines
- Application : Catalytic hydrogenation of 3-benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo [3.3.1]nonan-9-one oximes over Raney nickel gave the corresponding 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines .
- Method : The 3-substituted 3-azabicyclo [3.3.1]nonan-9-amines were converted into amides via reactions with acetyl and chloroacetyl chlorides and maleic and succinic anhydrides, into Schiff bases by condensation with benzaldehyde and 4-chlorobenzaldehyde, and into isothiocyanates by treatment with thiophosgene in the presence of K 2 CO 3 .
- Results : 3-Benzyl- and 3- tert -butoxycarbonyl-3-azabicyclo- [3.3.1]nonan-9-yl isothiocyanates readily reacted with methanol, aniline, and sodium azide to produce methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione derivatives having a 3-azabicyclo [3.3.1]nonane fragment .
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PowerPoint Presentation
- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one” is used in PowerPoint presentations for educational purposes .
- Method : The compound is used as an example in presentations to explain certain chemical structures and reactions .
- Results : The results or outcomes of this application were not specified in the source .
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Chemical Synthesis
- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine” is used in the synthesis of various chemical compounds .
- Method : The compound is used as a starting material in the synthesis of various other compounds. The specific methods of synthesis depend on the target compound .
- Results : The results or outcomes of this application were not specified in the source .
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Reductive Amination
- Application : “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” are used in reductive amination reactions .
- Method : The reaction involves the condensation of “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” with hydroxylamine and hydrazine hydrate .
- Results : The reaction produces the corresponding oximes, hydrazones, and azine .
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Educational Use in Presentations
- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one” is used in PowerPoint presentations for educational purposes .
- Method : The compound is used as an example in presentations to explain certain chemical structures and reactions .
- Results : The results or outcomes of this application were not specified in the source .
-
Chemical Synthesis
- Application : “9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine” is used in the synthesis of various chemical compounds .
- Method : The compound is used as a starting material in the synthesis of various other compounds. The specific methods of synthesis depend on the target compound .
- Results : The results or outcomes of this application were not specified in the source .
-
Reductive Amination
- Application : “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” are used in reductive amination reactions .
- Method : The reaction involves the condensation of “3-substituted 3-azabicyclo[3.3.1]nonan-9-ones” with hydroxylamine and hydrazine hydrate .
- Results : The reaction produces the corresponding oximes, hydrazones, and azine .
Future Directions
properties
IUPAC Name |
9-benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-13-9-14-7-4-8-15(10-13)17(14)11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEVJKJUENNRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524981 | |
Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
CAS RN |
76272-99-6 | |
Record name | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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